N-(tert-butyl)-9H-fluorene-4-carboxamide
Description
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-tert-butyl-9H-fluorene-4-carboxamide |
InChI |
InChI=1S/C18H19NO/c1-18(2,3)19-17(20)15-10-6-8-13-11-12-7-4-5-9-14(12)16(13)15/h4-10H,11H2,1-3H3,(H,19,20) |
InChI Key |
WNHRWHVNYNHZFF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=C2C(=CC=C1)CC3=CC=CC=C32 |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
a. N-(4-Hydroxybutyl)-9-oxo-9H-fluorene-4-carboxamide
- Structure : Substitutes the tert-butyl group with a 4-hydroxybutyl chain and introduces a ketone at the 9-position of the fluorene core.
- Synthesis : Prepared in 75% yield via carbodiimide-mediated coupling, with characterization by NMR, IR, and elemental analysis .
- Properties : Melting point 134–136°C; molecular weight 295.34 g/mol.
- Bioactivity: Exhibits anti-HSV-2 activity and immunomodulatory effects, likely due to the hydroxybutyl group’s polarity enhancing solubility and target interaction .
b. 9-(4-Bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide
- Structure : Features a bromobutyl chain at the 9-position and a trifluoroethyl carboxamide group.
- Synthesis : Utilizes n-butyllithium and THF at low temperatures (−5°C), highlighting the sensitivity of fluorene derivatives to strong bases .
- Applications : The bromine atom serves as a leaving group for further functionalization, while the trifluoroethyl group contributes to electron-withdrawing effects, altering reactivity compared to tert-butyl .
c. (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine
- Structure : A pyrazole-based compound with tert-butyl and pyridinyl groups.
- Synthesis: Achieved via room-temperature, catalyst-free condensation in methanol (81% yield), contrasting with the harsher conditions often required for fluorene derivatives .
Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Yield |
|---|---|---|---|---|
| N-(tert-butyl)-9H-fluorene-4-carboxamide | tert-butyl (amide) | ~279.36* | Not reported | Not reported |
| N-(4-Hydroxybutyl)-9-oxo-fluorene-4-carboxamide | 4-hydroxybutyl, 9-oxo | 295.34 | 134–136 | 75% |
| Bromobutyl-Trifluoroethyl analogue | 4-bromobutyl, trifluoroethyl | ~414.29* | Not reported | Not reported |
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
